3-Tyr-octreotide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Tyr-octreotide is a modified form of the somatostatin analog octreotide . It is synthesized by incorporating a tyrosine residue at the third position of the Octreotide sequence . It is designed for specific targeting of cells that overexpress somatostatin receptors, especially subtype 2 (SST2), and can conjugate with various bifunctional chelators . It can also be labeled with imaging or therapeutic radionuclides .

Synthesis Analysis

The preparation of [188 Re]Re-Tricine-HYNIC-Tyr 3-octreotide was investigated in a study . The radiolabeled peptide exhibited a molar activity of 8.60 ± 0.76 GBq/µmol, with over 90% of radiochemical yield .

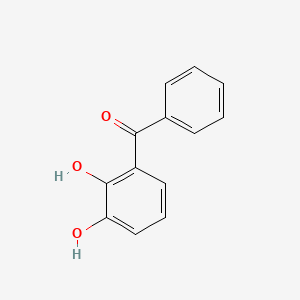

Molecular Structure Analysis

The molecular structure of this compound is influenced by the modifications of the chelator . A series of [Tyr 3 ]octreotide conjugates were synthesized that consisted of different NOTA-based chelators with two to five carboxylate moieties .

Chemical Reactions Analysis

The chemical reactions involved in the preparation of [188 Re]Re-Tricine-HYNIC-Tyr 3-octreotide were studied . The findings indicated significant internalization of the radiolabeled peptide into glioma cells .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the modifications of the chelator . The increased number of carboxylates on the NOTA-based chelators resulted in a reduced binding affinity and internalization .

科学的研究の応用

Tumor Detection and Localization : 3-Tyr-octreotide is used for the detection and localization of somatostatin receptor-bearing tumors, such as endocrine-related tumors and neuroendocrine tumors, using scintigraphy. It has been shown to localize primary tumors and metastases in patients, aiding in diagnosis and treatment planning (Bakker et al., 1990), (Krenning et al., 1989).

Synthesis of Multivalent Cyclic Peptide Dendrimers : Research has been conducted on the design and synthesis of multivalent dendrimeric cyclic peptides containing this compound, which showed potential for enhanced binding affinity to the SSTR2 receptor (somatostatin receptor subtype 2) expressed on tumor cells. This indicates a growing interest in developing multivalent peptide systems for improved tumor targeting and treatment efficacy (Yim et al., 2009).

Peptide Receptor Radionuclide Therapy (PRRT) : this compound is used in PRRT, a novel therapeutic approach for patients with inoperable or metastasized neuroendocrine tumors. PRRT with radiolabeled somatostatin analogues like this compound has shown promise in tumor regression and symptomatic improvement, with relatively few and mild side effects (Kwekkeboom et al., 2010).

Receptor Binding Affinity Studies : Various octreotide analogues, including this compound, have been studied for their receptor binding affinity toward somatostatin receptors, which is crucial for targeting somatostatin receptor-positive tumors for both diagnostic and therapeutic purposes (Dannoon, 2009).

In Vivo and In Vitro Tumor Evaluation : There has been a parallel evaluation of this compound's effects both in vivo and in vitro on hormone release and tumor localization in patients with endocrine pancreatic tumors. This dual approach helps in assessing the efficacy of this compound in diagnosing and treating specific tumor types (Lamberts et al., 1990).

作用機序

3-Tyr-octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels . Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone .

Safety and Hazards

将来の方向性

Future directions should focus on strategies to further enhance the efficacy of peptide receptor radionuclide therapy (PRRT) including combination treatments with other systemic therapies, such as radiosensitizing chemotherapy, DNA repair–modifying agents, and immunotherapy . Further evolution of therapeutic radiopharmaceuticals also offers promise .

特性

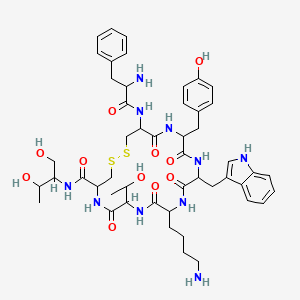

IUPAC Name |

10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H66N10O11S2/c1-27(61)39(24-60)56-48(69)41-26-72-71-25-40(57-43(64)34(51)20-29-10-4-3-5-11-29)47(68)54-37(21-30-15-17-32(63)18-16-30)45(66)55-38(22-31-23-52-35-13-7-6-12-33(31)35)46(67)53-36(14-8-9-19-50)44(65)59-42(28(2)62)49(70)58-41/h3-7,10-13,15-18,23,27-28,34,36-42,52,60-63H,8-9,14,19-22,24-26,50-51H2,1-2H3,(H,53,67)(H,54,68)(H,55,66)(H,56,69)(H,57,64)(H,58,70)(H,59,65) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCIROHUTQLZCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H66N10O11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1035.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96608-80-9, 103667-46-5 |

Source

|

| Record name | Sdz 204-090 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096608809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Tyr-octreotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103667465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。